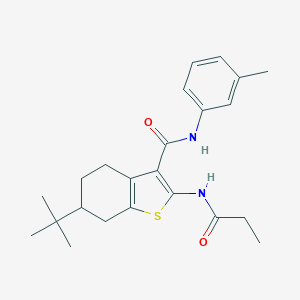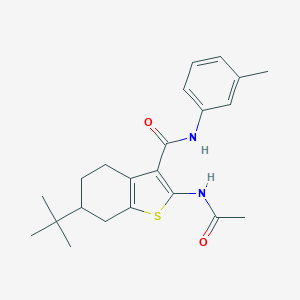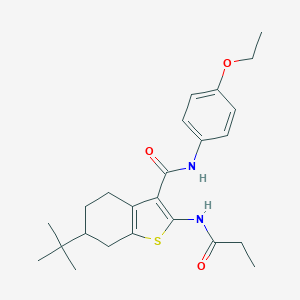![molecular formula C26H23N5 B289462 N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine, commonly known as AIM-100, is a small molecule inhibitor of protein kinase B (PKB/Akt). It was first synthesized in 2005 by researchers at the University of Texas. Since then, it has been extensively studied for its potential use in cancer therapy and other diseases.
Mécanisme D'action
AIM-100 works by inhibiting the activity of protein kinase B (PKB/Akt), a serine/threonine kinase that plays a critical role in cell survival and proliferation. PKB/Akt is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. By inhibiting PKB/Akt, AIM-100 can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and physiological effects:
AIM-100 has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
AIM-100 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and characterized, making it a well-established tool for studying PKB/Akt signaling. However, there are also limitations to using AIM-100 in lab experiments. It can have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. Additionally, its efficacy can vary depending on the type of cancer cell line or disease model being studied.
Orientations Futures
There are several future directions for research on AIM-100. One area of interest is developing more potent and selective inhibitors of PKB/Akt. Another area of interest is investigating the potential use of AIM-100 in combination with other cancer therapies, such as immunotherapy. Additionally, there is interest in investigating the role of PKB/Akt signaling in other diseases, such as neurodegenerative disorders and cardiovascular disease. Overall, AIM-100 has the potential to be a valuable tool for studying PKB/Akt signaling and developing new cancer therapies.
Méthodes De Synthèse
AIM-100 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-pyridinecarboxaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine to form the intermediate compound. This intermediate is then reacted with aniline and 4-chlorobenzaldehyde to form the final product, AIM-100.
Applications De Recherche Scientifique
AIM-100 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. AIM-100 has also been investigated for its potential use in other diseases, such as diabetes and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C26H23N5 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
3-methyl-N-phenyl-5-(phenyliminomethyl)-1-pyridin-2-yl-6,7-dihydroindazol-4-amine |
InChI |
InChI=1S/C26H23N5/c1-19-25-23(31(30-19)24-14-8-9-17-27-24)16-15-20(18-28-21-10-4-2-5-11-21)26(25)29-22-12-6-3-7-13-22/h2-14,17-18,29H,15-16H2,1H3 |
Clé InChI |
FUPFFFYXAFUVHU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=C(CC2)C=NC3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=N5 |
SMILES canonique |
CC1=NN(C2=C1C(=C(CC2)C=NC3=CC=CC=C3)NC4=CC=CC=C4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)


![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)

![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)